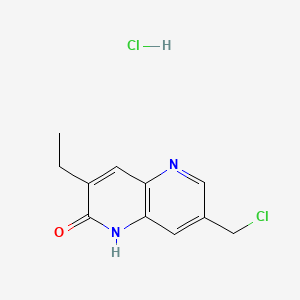

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride

Description

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is a halogenated naphthyridine derivative characterized by a chloromethyl (-CH2Cl) substituent at position 7 and an ethyl (-CH2CH3) group at position 3 of the 1,5-naphthyridine ring system. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for synthetic applications, particularly as an alkylating agent in nucleophilic substitution reactions . The molecular formula is C11H12ClN2O·HCl, with a molecular weight of approximately 247.14 g/mol.

The compound’s reactivity is driven by the chloromethyl group, which acts as a leaving group in alkylation reactions. This property distinguishes it from other chloro-substituted naphthyridines, where halogen atoms are directly attached to the aromatic ring (e.g., 7-chloro or 4-chloro derivatives) .

Properties

Molecular Formula |

C11H12Cl2N2O |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one;hydrochloride |

InChI |

InChI=1S/C11H11ClN2O.ClH/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9;/h3-4,6H,2,5H2,1H3,(H,14,15);1H |

InChI Key |

FEDJXKCDBBHAIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(C=N2)CCl)NC1=O.Cl |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of this compound typically follows a multi-step approach involving:

- Construction of the 1,5-naphthyridin-2(1H)-one core, often via condensation reactions.

- Introduction of the 3-ethyl substituent on the naphthyridine ring.

- Functionalization at the 7-position with a chloromethyl group.

- Formation of the hydrochloride salt for isolation and purification.

Two main synthetic routes are generally employed based on the starting materials and the order of functionalization:

Preparation from Preformed Pyridine or Pyridone Precursors

The 1,5-naphthyridin-2(1H)-one skeleton can be assembled from suitably substituted pyridine or pyridone precursors. This approach is supported by synthetic methodologies for related naphthyridine derivatives, where condensation reactions between aminopyridines and β-ketoesters or malononitrile derivatives form the bicyclic core.

A representative synthesis involves:

- Starting Material: 4-chloropyridine derivatives or 4-aminonicotinonitrile.

- Condensation: Reaction with malonamide, diethyl malonate, or methyl phenylacetate in the presence of base (e.g., sodium ethoxide) or acid catalysts (e.g., piperidine in ethanol).

- Cyclization: Formation of the bicyclic 1,5-naphthyridin-2(1H)-one core.

- Functionalization: Post-cyclization substitution at the 7-position, often via nucleophilic aromatic substitution or electrophilic halomethylation.

This method is exemplified in the synthesis of 1,6-naphthyridin-2(1H)-ones, which share synthetic similarities with 1,5-naphthyridines, where condensation of 4-aminonicotinonitrile with diethyl malonate yields bicyclic systems bearing amino groups that can be further functionalized.

Chloromethylation at the 7-Position

The key step for preparing 7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one involves introducing the chloromethyl group at the 7-position of the naphthyridine ring.

Typical chloromethylation methods include:

Reaction with Chloromethylating Agents: Use of chloromethyl ethyl ether (EOMCl) or chloromethyl methyl ether under acidic or catalytic conditions to install the chloromethyl substituent on the aromatic ring.

Bromomethylation or Hydroxymethylation Followed by Halogenation: Sometimes, hydroxymethyl intermediates are prepared and subsequently converted to chloromethyl derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

In one reported synthetic route, bisimine intermediates derived from aniline and related aromatic amines undergo cyclization with chloromethyl ethyl ether to yield chloromethyl-substituted naphthyridine derivatives. This method benefits from mild conditions and good yields, and the chloromethylation occurs regioselectively at the 7-position.

Formation of the Hydrochloride Salt

After synthesis of the free base 7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one, conversion to the hydrochloride salt is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., dioxane or ethanol). This step improves the compound's stability, crystallinity, and handling properties.

Detailed Synthetic Procedure Example

Below is a representative synthetic sequence adapted from patent and literature sources for the preparation of this compound:

Analytical and Characterization Data

Summary of Key Literature and Patent Sources

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety serves as the primary reactive site, undergoing nucleophilic substitution under varied conditions .

Key Mechanistic Insight :

The chloromethyl group’s electrophilicity facilitates S<sub>N</sub>2 displacement. Steric hindrance around the methylene carbon is minimal, ensuring high reactivity toward soft nucleophiles like amines and thiols .

Electrophilic Aromatic Substitution on the Naphthyridine Core

The naphthyridine ring undergoes regioselective electrophilic substitution at electron-rich positions .

Structural Influence :

The 3-ethyl group exerts an electron-donating effect, directing electrophiles to the C-5 and C-8 positions. Computational studies suggest resonance stabilization of the intermediate σ-complex enhances reaction rates .

Coordination Chemistry

The naphthyridine nitrogen atoms participate in metal coordination, forming complexes with catalytic or therapeutic potential.

| Metal Ion | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | N1 and N5 | Square planar geometry | Antimicrobial agents |

| Pd(II) | N5 and carbonyl O | Chelated complex | Cross-coupling catalysis |

Stability Note :

Complexes with transition metals exhibit enhanced stability in aqueous media compared to free ligands, attributed to charge delocalization across the naphthyridine system.

Stability and Degradation Pathways

-

Hydrolytic Degradation : In aqueous buffers (pH > 9), the chloromethyl group hydrolyzes to hydroxymethyl, followed by oxidation to a carboxylic acid .

-

Photolytic Sensitivity : UV exposure (λ = 254 nm) induces ring-opening reactions, forming quinoline analogs .

Comparative Reactivity of Analogues

Scientific Research Applications

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The naphthyridine core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among 7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride and analogous compounds:

Biological Activity

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C11H11ClN2O

- Molar Mass : 222.67 g/mol

- CAS Number : 2589531-78-0

Biological Activity

Research indicates that 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one exhibits various biological activities, particularly as an inhibitor in different biochemical pathways. Below are some key findings:

Antiviral Activity

One of the most notable activities of this compound is its antiviral properties, particularly against HIV. Studies have shown that derivatives of naphthyridine compounds possess significant inhibition against HIV integrase, a critical enzyme for viral replication. The compound's structure allows it to interact effectively with the enzyme, demonstrating an IC50 value in the low micromolar range, suggesting strong antiviral potential .

Inhibition Mechanisms

The mechanisms through which 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one exerts its effects include:

- Enzyme Inhibition : It acts as a potent inhibitor of several enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Q & A

Basic: What are the primary synthetic routes for preparing 7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride?

Methodological Answer:

The compound can be synthesized via:

- Cyclization of pyridine derivatives : Ethyl-substituted pyridinamine precursors undergo cyclization under basic conditions (e.g., EtONa/EtOH, reflux) to form the 1,5-naphthyridinone core. For example, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives yield 3-ethyl-substituted naphthyridinones .

- Hydrolysis of halogenated intermediates : Chloromethyl groups can be introduced via chlorolysis of hydroxyl or amine substituents using reagents like POCl₃. However, mixtures of mono- and dichlorinated products may form, requiring careful optimization (e.g., avoiding PCl₅ to minimize side reactions) .

- Post-functionalization : Ethyl or chloromethyl groups can be added to preformed naphthyridinones. For instance, alcoholysis of chloro substituents using methoxy groups in the presence of crown ethers (e.g., dibenzo-1,8-crown-6) enhances reactivity under mild conditions .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the stereochemistry of the chloromethyl and ethyl substituents. This is essential for distinguishing regioisomers and confirming the tautomeric form of the naphthyridinone ring .

- NMR spectroscopy : ¹H and ¹³C NMR can identify the ethyl group (e.g., triplet for CH₂CH₃) and chloromethyl resonance (δ ~4.5 ppm). HSQC/HMBC experiments clarify connectivity in the fused ring system .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₂ClN₂O⁺) and detects potential impurities from incomplete chlorination .

Basic: How does the reactivity of the chloromethyl group influence further functionalization?

Methodological Answer:

The chloromethyl group is susceptible to nucleophilic substitution, enabling:

- Alkoxy/amino derivatization : React with alcohols or amines (e.g., aniline) under mild conditions (e.g., EtOH, 60°C) to form ethers or amines. Catalysts like KI may accelerate reactions .

- Cross-coupling : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) after converting the chloromethyl group to a boronic ester. However, steric hindrance from the ethyl group may require bulky ligands (e.g., SPhos) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the chloromethyl group to a methyl group, but competing reduction of the naphthyridinone ring must be monitored .

Advanced: How can reaction conditions be optimized to avoid byproducts during chloromethylation?

Methodological Answer:

- Solvent selection : Neat POCl₃ minimizes side reactions compared to PCl₅/POCl₃ mixtures, which can over-chlorinate the naphthyridine core .

- Temperature control : Gradual heating (e.g., 0°C → 100°C) during diazotization/hydrolysis steps prevents decomposition of sensitive intermediates .

- Additives : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic substitution by polarizing the C-Cl bond, enabling alcoholysis at lower temperatures .

Advanced: What strategies resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning, common in naphthyridine derivatives due to planar stacking .

- Hydrogen bonding analysis : Map electron density to confirm tautomeric forms (e.g., lactam vs. lactim) and validate H-bond networks involving the ethyl or chloromethyl groups .

Advanced: How is the biological activity of this compound evaluated in PARP inhibition studies?

Methodological Answer:

- In vitro PARP-1 assays : Measure IC₅₀ values using recombinant PARP-1 enzyme and NAD⁺-biotin substrates. The ethyl group enhances binding affinity to the catalytic domain, while the chloromethyl group can be modified to improve solubility .

- DNA trapping assays : Quantify PARP-1-DNA complex stabilization via gel electrophoresis or immunofluorescence. Structural analogs with bulkier substituents show reduced trapping efficiency .

Advanced: How do steric and electronic effects of substituents influence substitution reactions?

Methodological Answer:

- Steric effects : The 3-ethyl group hinders electrophilic substitution at C4/C8 positions, directing reactions to the chloromethyl group or less hindered sites. For example, bromination occurs preferentially at C7 over C4 .

- Electronic effects : Electron-withdrawing chloro substituents deactivate the naphthyridinone ring, requiring harsher conditions (e.g., NH₃/PrOH, 110°C) for amination compared to unsubstituted analogs .

Advanced: How can contradictory data from mixed chlorination products be analyzed?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate mono- and dichlorinated byproducts .

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify optimal stopping points. For example, dichlorination accelerates after 2 hours in PCl₅/POCl₃ mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.